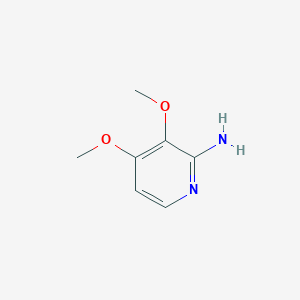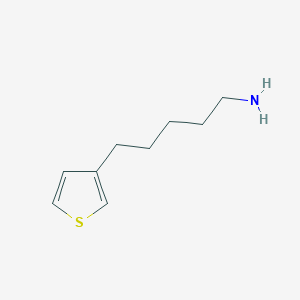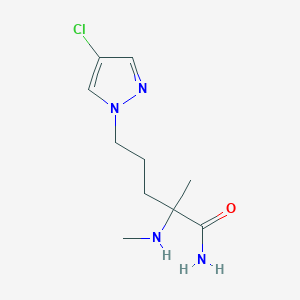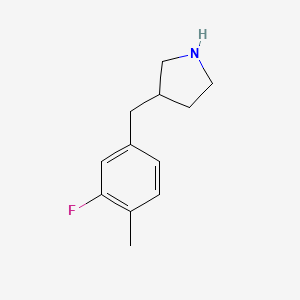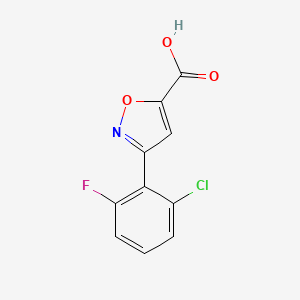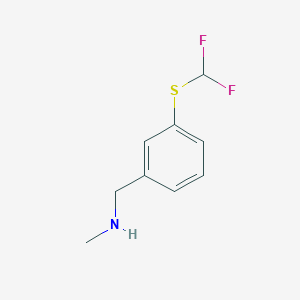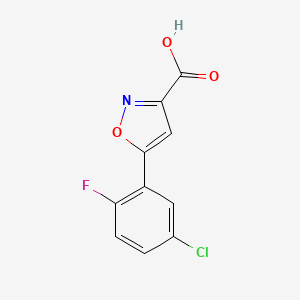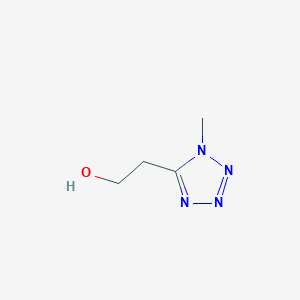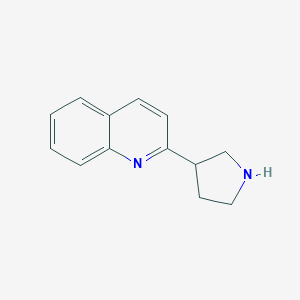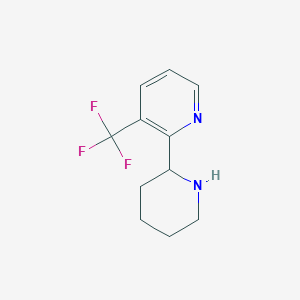![molecular formula C7H13N B13526488 1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)
1-Methyl-3-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-azabicyclo[32norbornylamine , belongs to the class of bicyclic amines. Its chemical structure features a seven-membered ring containing one nitrogen atom and one methyl group. The compound exhibits unique stereochemistry due to its rigid bicyclic framework .
Preparation Methods
a. Palladium-Catalyzed 1,2-Aminoacyloxylation: One synthetic route to 1-Methyl-3-azabicyclo[3.2.0]heptane involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction efficiently constructs oxygenated 2-azabicyclo[2.2.1]heptanes from a broad range of substrates. The resulting products can be further functionalized to create diverse bridged aza-bicyclic structures .
Chemical Reactions Analysis
1-Methyl-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions are feasible, leading to different derivatives.
Scientific Research Applications
1-Methyl-3-azabicyclo[3.2.0]heptane finds applications in:
Organic Synthesis: As a building block for complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Catalysis: Its unique structure can influence catalytic processes.
Materials Science: Potential use in designing novel materials .
Mechanism of Action
The exact mechanism by which 1-Methyl-3-azabicyclo[3.2.0]heptane exerts its effects depends on its specific application. For medicinal purposes, it could interact with biological targets, affecting cellular processes or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
1-Methyl-3-azabicyclo[3.2.0]heptane stands out due to its rigid bicyclic structure. Similar compounds include:
Norbornane: A related bicyclic compound lacking the nitrogen atom.
Bicyclo[2.2.1]heptane: A smaller bicyclic system with different ring fusion .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-methyl-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H13N/c1-7-3-2-6(7)4-8-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
OWORXBKZISNTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


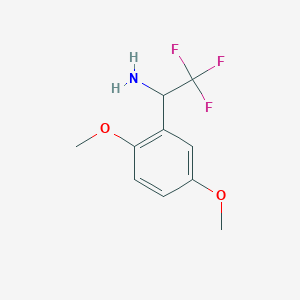
![2-[2-[(2-Chloro-4-fluoro-phenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13526415.png)
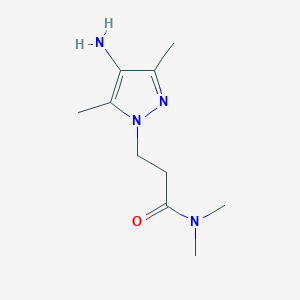
![3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate](/img/structure/B13526433.png)
